2,4-difluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
Description
2,4-Difluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a small-molecule compound characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions. The amide nitrogen is linked to a trans-(1r,4r)-configured cyclohexyl ring bearing a pyrimidin-2-yloxy group. This structural motif is common in kinase inhibitors and receptor antagonists, where the pyrimidine moiety facilitates hydrogen bonding with target proteins, and the fluorinated benzamide enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
2,4-difluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-11-2-7-14(15(19)10-11)16(23)22-12-3-5-13(6-4-12)24-17-20-8-1-9-21-17/h1-2,7-10,12-13H,3-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMQYUCLYGRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C(C=C(C=C2)F)F)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorine atoms at the 2 and 4 positions on the benzene ring.
- A pyrimidine ring linked via an ether bond to a cyclohexyl moiety.
- A benzamide functional group , which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and specificity of the compound can lead to either inhibition or activation of these targets, resulting in various cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound has promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Antiviral Activity
The compound has also been evaluated for antiviral properties. In vitro studies suggest it inhibits viral replication in certain models.
Case Studies
- Study on Lung Cancer : In a study involving lung cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation. The underlying mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antiviral Efficacy : A recent study assessed the antiviral efficacy against HCV and found that the compound significantly reduced viral load in treated cells compared to controls.
Comparison with Similar Compounds
(a) 3-Phenyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]propanamide (BK63964)
- Structure : Retains the trans-cyclohexyl-pyrimidinyloxy group but replaces the difluorobenzamide with a phenylpropanamide.
- Molecular Weight : 325.40 g/mol (vs. 347.34 g/mol for the main compound).
- Key Differences : The absence of fluorine atoms and the phenylpropanamide side chain may reduce polarity and alter target selectivity compared to the main compound .
(b) 2,4-Dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide (BK67040)
- Structure : Substitutes the benzamide with a thiazole carboxamide and introduces methyl groups.
- Molecular Weight : 332.42 g/mol.
- Key Differences : The thiazole ring increases rigidity and may enhance binding to hydrophobic pockets in enzymes or receptors. The methyl groups could improve metabolic stability .
(c) 2,3-Dimethoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide
- Structure : Features methoxy groups on the benzamide and a fluorine on the pyrimidine ring.
- Key Differences: Fluorine substitution on pyrimidine rather than benzamide may shift electronic properties and target interactions.
Fluorinated Benzamide Derivatives with Heterocyclic Systems
(a) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structure : Contains a single fluorine on benzamide and a thienylidene group.
- Molecular Weight: Not reported, but the absence of pyrimidine and cyclohexyl groups limits conformational restraint.
(b) 4-Chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Structure : Pyrazolo-pyrimidine core with chlorobenzamide and fluorobenzyl groups.
- Molecular Weight : 425.8 g/mol.
- Key Differences : The pyrazolo-pyrimidine core and chlorobenzamide may confer distinct selectivity profiles, possibly targeting kinases like EGFR or VEGFR .
Kinase-Targeting Analogues
(a) Diaminopyrimidine-Based EGFR Inhibitors (Compounds 1–3, 11–14)
- Structure: Example: 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide.
- Key Differences : Dichlorobenzamide and hydroxypiperidine substituents enhance EGFR binding. The main compound’s difluorobenzamide and cyclohexyl group may reduce off-target effects compared to these analogues .
(b) VTP50469 (5-Fluoro-N,N-diisopropyl-2-((4-(7-(((1r,4r)-4-(methylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)benzamide)
- Structure : Incorporates a diazaspiro ring and methylsulfonamido group.
- Molecular Weight : 589.1 g/mol.
Comparative Analysis of Key Properties
| Property | Main Compound | BK63964 | BK67040 | VTP50469 |
|---|---|---|---|---|
| Molecular Weight | 347.34 | 325.40 | 332.42 | 589.10 |
| Fluorine Atoms | 2 (benzamide) | 0 | 0 | 1 (benzamide) |
| Key Moieties | Pyrimidine, cyclohexyl | Phenylpropanamide | Thiazole | Diazaspiro |
| Putative Targets | Kinases, receptors | Unknown | Unknown | Kinases |
| Metabolic Stability | High (fluorine) | Moderate | High (methyl) | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
